molecular formula C15H21Cl2N3O3S B2360653 2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride CAS No. 2094303-60-1

2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride

Cat. No. B2360653
CAS RN: 2094303-60-1
M. Wt: 394.31
InChI Key: CBPYFYRNNAKENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its role in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In

Scientific Research Applications

1. Synthesis and Photophysical Properties

  • 2,4-Dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride is used in the synthesis of various benzodiazepine derivatives. For instance, it has been involved in the synthesis of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group, which were then further modified through reactions with different amines and compounds (Chhakra et al., 2019). Additionally, its derivatives have been studied for their photophysical properties, including dual emission and excimer fluorescence, indicating their potential use in advanced materials research (Qomi et al., 2017).

2. Chemical Transformations and Reactions

  • The compound plays a role in various chemical transformations. For example, its derivatives have been used in the generation of structurally diverse libraries through alkylation and ring closure reactions, which is pivotal in the field of synthetic chemistry and drug design (Roman, 2013). Furthermore, reactions involving this compound have led to the synthesis of various heterocyclic compounds and derivatives, showcasing its versatility in chemical synthesis (Shibuya, 1981).

3. Antimicrobial and Antifungal Properties

  • Derivatives of this chemical have been synthesized and evaluated for antimicrobial activities. The design and synthesis of new triazole derivatives containing the morpholine moiety, related to this compound, have shown significant antimicrobial properties (Sahin et al., 2012). Moreover, hydroxylated analogs of benzodiazepine, which include this compound, have been synthesized and shown potential as antioxidants and antifungals (Caiana et al., 2021).

properties

IUPAC Name

4-[(2,4-dimethyl-1H-1,5-benzodiazepin-8-yl)sulfonyl]morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S.2ClH/c1-11-9-12(2)17-15-10-13(3-4-14(15)16-11)22(19,20)18-5-7-21-8-6-18;;/h3-4,9-10,17H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPYFYRNNAKENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(N1)C=C(C=C2)S(=O)(=O)N3CCOCC3)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.